(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Overview
Description
Pinane thromboxane A2 (PTA2) is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.
PTA2 is a stable analog of TXA2. It is a TP receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (ID50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (ID50 = 50 µM). PTA2 does not affect PGI synthase up to a concentration of 100 µM.
Scientific Research Applications
Radioiodination and Receptor Antagonists
The compound has been utilized in the synthesis of receptor antagonists, specifically thromboxane A2/prostaglandin H2 receptor antagonists. One study detailed the radioiodination of a related compound, resulting in a high specific activity ligand useful for characterizing these receptors (Mais et al., 1991).
Improved Synthesis Techniques
There has been a focus on improving the synthesis techniques of similar compounds, which are used in the study of thromboxane A2 receptors. This involves direct sulfonylation and ozonolysis, significantly improving yield and efficiency (Kan & Tai, 1993).
Cycloadditions and Derivative Formation
Research has explored the reactions of related compounds, resulting in the formation of various derivatives. These derivatives are important for further chemical synthesis and have applications in organic chemistry (Nzabamwita et al., 1989).
Stereocontrol in Organic Synthesis
The compound has been used in studies focusing on stereocontrol in organic synthesis. This involves the creation of specific stereochemical configurations, crucial for the development of pharmaceuticals and other complex organic molecules (Fleming & Lawrence, 1998).
Impurity Characterization in Pharmaceutical Preparations
It has been identified as an impurity in the preparation of pharmaceutical agents, such as Tafluprost. Studies have focused on its isolation, characterization, and synthesis, which is essential for ensuring the purity and efficacy of pharmaceuticals (Jaggavarapu et al., 2020).
properties
IUPAC Name |
7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392309 | |
Record name | Pinane thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(3-Hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
CAS RN |
71111-01-8 | |
Record name | Pinane thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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